molecular formula C19H21N5O4 B2404241 (Z)-3-(3,4-dimethoxyphenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1173316-66-9

(Z)-3-(3,4-dimethoxyphenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2404241
CAS RN: 1173316-66-9
M. Wt: 383.408
InChI Key: GMMUSRFAVVDAGG-VURMDHGXSA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized as part of a study exploring the antimicrobial activity of similar compounds. For instance, Elmagd et al. (2017) used a related precursor for the synthesis of various heterocyclic compounds, demonstrating its utility in creating diverse molecular structures with potential antimicrobial properties (Elmagd et al., 2017).

Antimicrobial and Antitubercular Activity

  • Compounds structurally similar to (Z)-3-(3,4-dimethoxyphenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide have shown promising antimicrobial and antitubercular activities. Nayak et al. (2016) synthesized and evaluated a series of derivatives for their antitubercular activity against Mycobacterium tuberculosis, indicating the potential of such compounds in developing new antimycobacterial agents (Nayak et al., 2016).

Antiallergic Activities

  • Huang et al. (1994) synthesized a series of compounds with similar structural features and evaluated their antiallergic activities. Some derivatives exhibited significant antiallergic effects, suggesting potential therapeutic applications for related compounds in treating allergic conditions (Huang et al., 1994).

Crystal Structure Analysis

  • The crystal structure of related compounds has been determined, as in the study by Prabhuswamy et al. (2016), which can provide valuable insights into the molecular interactions and stability of these compounds (Prabhuswamy et al., 2016).

Antitumor Activity and Drug Development

  • Compounds with similar structures have been evaluated for their antitumor activity. Fahim et al. (2019) conducted a study involving molecular docking and DFT study of novel pyrimidiopyrazole derivatives, demonstrating their potential in antitumor applications (Fahim et al., 2019).

properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12(2)24-14(9-10-20-24)18-22-23-19(28-18)21-17(25)8-6-13-5-7-15(26-3)16(11-13)27-4/h5-12H,1-4H3,(H,21,23,25)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMUSRFAVVDAGG-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)/C=C\C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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